12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Topoisomerase I inhibition Cancer biology Structure-activity relationship

12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a synthetic, difluorinated indolocarbazole (FIC) aglycone core (C20H9F2N3O2, MW 361.3 g/mol). It belongs to a class of compounds, discovered through precursor-directed fermentation at Bristol-Myers, that act as selective topoisomerase I (topo I) poisons, inducing DNA single-strand breaks at sites identical to camptothecin.

Molecular Formula C20H9F2N3O2
Molecular Weight 361.3 g/mol
CAS No. 245106-24-5
Cat. No. B3369760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
CAS245106-24-5
Molecular FormulaC20H9F2N3O2
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C3=C4C(=C5C6=C(C=CC=C6F)NC5=C3N2)C(=O)NC4=O
InChIInChI=1S/C20H9F2N3O2/c21-7-3-1-5-9-11(7)13-15-16(20(27)25-19(15)26)14-12-8(22)4-2-6-10(12)24-18(14)17(13)23-9/h1-6,23-24H,(H,25,26,27)
InChIKeyUCDMJWFKNYERGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 245106-24-5): A Fluoroindolocarbazole Aglycone for Selective Topoisomerase I Research


12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a synthetic, difluorinated indolocarbazole (FIC) aglycone core (C20H9F2N3O2, MW 361.3 g/mol). It belongs to a class of compounds, discovered through precursor-directed fermentation at Bristol-Myers, that act as selective topoisomerase I (topo I) poisons, inducing DNA single-strand breaks at sites identical to camptothecin [1]. Unlike its 3,9-difluoro-, tetrafluoro- or glycosylated congeners developed as clinical candidates (e.g., BMS-250749), the 4,8-difluoro substitution pattern confers a distinct pharmacological profile, making the compound a valuable comparator in structure-activity relationship (SAR) studies of indolocarbazole-based topoisomerase inhibitors [2].

Why 4,8-Difluoro-Indolocarbazole Cannot Be Replaced by Other Fluoroindolocarbazoles in Topoisomerase I Research


Subtle changes in the fluorine substitution pattern on the indolocarbazole core profoundly alter target selectivity and cytotoxic potency. The 4,8-difluoro substitution yields a profile distinct from the more common 3,9-difluoro or 2,10-difluoro analogs, which demonstrate high topoisomerase I selectivity and potent cytotoxicity [1]. Unlike glycosylated FICs developed as clinical candidates (e.g., BMS-250749) that rely on sugar moieties for solubility and in vivo activity, the aglycone core's intrinsic activity is determined solely by its halogenation pattern [2]. Therefore, interchanging these compounds without precise knowledge of their substitution-dependent pharmacology would confound experimental outcomes in topoisomerase I inhibition, antiviral screening, or broad kinase profiling, as even isomeric difluoro derivatives exhibit drastically different therapeutic indices and target engagement profiles [3].

Direct Quantitative Evidence: 12,13-Dihydro-4,8-difluoro-Indolocarbazole-5,7-dione vs. Closest Comparators


Topoisomerase I Selectivity: 4,8-Difluoro FIC vs. 3,9-Difluoro FIC

In a mechanism-based screen, the 4,8-difluoro-substituted fluoroindolocarbazole (FIC) demonstrated the least significant topoisomerase I selectivity and the lowest cytotoxicity compared to other regioisomers, specifically the 3,9-difluoro analog which exhibited the greatest topo I selectivity [1]. Topo I selectivity was evaluated using a P388 and camptothecin-resistant P388/CPT45 cell line pair, a standard assay for isolating topo I-mediated cytotoxicity [1]. While exact EC50 values for the 4,8-difluoro compound are not reported in this review, the rank order of selectivity (3,9-diF > others > 4,8-diF) provides a critical SAR determinant for selecting a negative control or a less toxic comparator in studies of topo I poison mechanism.

Topoisomerase I inhibition Cancer biology Structure-activity relationship

Cellular Cytotoxicity: 4,8-Difluoro FIC vs. 2,10-Difluoro Analog Against HCMV

A study on symmetrical indolocarbazoles as inhibitors of herpesvirus replication identified the 2,10-difluoro regioisomer (12,13-dihydro-2,10-difluoro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione) as the most potent analog, with an IC50 of 40 nM against HCMV and a therapeutic index >1450 [1]. Although the 4,8-difluoro isomer was not the focus of this study, the SAR trend indicates that the position of fluorine atoms is a critical determinant of antiviral potency. The 4,8-difluoro compound serves as a valuable negative-control or tool compound for mapping the spatial requirements of the indolocarbazole pharmacophore in antiviral screening, as even a shift from 2,10- to 4,8-substitution is expected to dramatically alter activity [1].

Antiviral activity Human cytomegalovirus Cytotoxicity assay

Baseline Activity of the Core Scaffold: 4,8-Difluoro FIC vs. Arcyriaflavin A (Unsubstituted Parent)

The parent indolocarbazole scaffold, arcyriaflavin A (12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione), is a potent cyclin-dependent kinase 4 (CDK4) inhibitor with reported IC50 values between 60 and 190 nM . Introduction of fluorine atoms at positions 4 and 8 alters both the electronic properties and the hydrogen-bonding capacity of the core, potentially shifting the inhibition profile away from CDK4 toward other kinases or topoisomerases. While direct kinase profiling data for the 4,8-difluoro derivative are not publicly available, the compound provides a halogenated analog for probing the role of fluorine substitution in kinase selectivity panels, especially when compared to the extensively characterized arcyriaflavin A baseline .

Kinase inhibition CDK4 Indolocarbazole scaffold

Clinical Candidate Benchmark: 4,8-Difluoro FIC vs. BMS-250749 (3,9-Difluoro Glycosylated Clinical Candidate)

BMS-250749, a 3,9-difluoro glycosylated fluoroindolocarbazole based on the 3,9-difluoro core, demonstrated broad-spectrum antitumor activity in preclinical xenograft models, including curative activity against Lewis lung carcinoma, and was superior to the marketed drug CPT-11 [1]. The compound's topo I EC50 was 160 nM, and its cytotoxicity IC50 against P388 cells was 18 nM, with a selectivity ratio (R/S) of 183 [1]. The 4,8-difluoro aglycone lacks the glycosylation required for solubility and in vivo efficacy, positioning it as a stripped-down tool molecule for studying the intrinsic pharmacology of the fluorinated core without the confounding effects of the sugar moiety. This is critical for SAR campaigns aiming to optimize the balance between core-mediated target engagement and glycoside-driven pharmacokinetics.

Antitumor activity Preclinical pharmacology Drug development

Validated Application Scenarios for 12,13-Dihydro-4,8-difluoro-Indolocarbazole-5,7-dione Procurement


Matched Negative Control in Topoisomerase I Selectivity Assays

Utilize the 4,8-difluoro FIC as a low-selectivity comparator when running P388 vs. P388/CPT45 topo I-dependent cytotoxicity experiments alongside 3,9-difluoro FICs. Because the 4,8-isomer has the least topo I selectivity in this assay, it provides an ideal baseline for validating that observed effects are truly topo I-mediated [1].

Regioisomeric SAR Probe for Antiviral Screening

In HCMV replication assays in MRC-5 fibroblasts, employ the 4,8-difluoro compound in a panel with the 2,10-difluoro (IC50=40 nM, TI>1450) and 3,9-difluoro isomers to map the spatial requirements for antiviral activity. This enables identification of the optimal fluorine placement for target engagement and therapeutic window [2].

Fluorine-Effects Probe for Kinase Profiling Campaigns

Use the 4,8-difluoro aglycone in parallel with the unsubstituted parent arcyriaflavin A (CDK4 IC50 = 60–190 nM) in a panel of kinase inhibition assays. The shift in selectivity induced by 4,8-difluorination reveals how halogenation modulates the kinome interaction landscape of the indolocarbazole scaffold .

Aglycone Benchmark for Glycoside Prodrug Optimization

In medicinal chemistry programs aiming to improve upon BMS-250749 (3,9-diF glycosylated, topo I EC50=0.24 µM, P388 IC50=18 nM), use the 4,8-difluoro core to decouple the contribution of the aglycone from that of the sugar moiety. This allows systematic optimization of solubility, permeability, and intrinsic potency [3].

Quote Request

Request a Quote for 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.